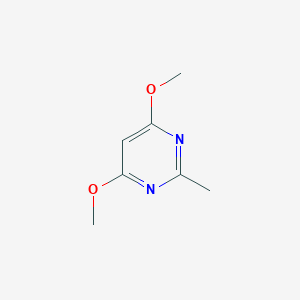

4,6-Dimethoxy-2-methylpyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4,6-Dimethoxy-2-methylpyrimidine involves several key steps, highlighting the compound's intricate production process. For instance, the synthesis of 4-(4,6-dimethoxy-pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester from 2-amino-4,6-dimethoxy-pyrimidine showcases the compound's versatility as a precursor in chemical reactions (S. Ji, 2006). Furthermore, the facile synthesis of 4,6-dimethoxy-2-methylsulphonylpyrimidine for agricultural applications exemplifies its utility in producing selective herbicides for cotton plants (K. M. Mathew, S. Ravi, & D. Padmanabhan, 2005).

Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxy-2-methylpyrimidine and its derivatives has been extensively analyzed through various techniques, such as X-ray diffraction. These studies reveal detailed insights into the compound's crystalline structure and the significance of hydrogen bonding and π-stacking interactions in stabilizing these structures (C. Glidewell, J. N. Low, M. Melguizo, & A. Quesada, 2003).

Chemical Reactions and Properties

4,6-Dimethoxy-2-methylpyrimidine participates in a variety of chemical reactions, leading to the synthesis of complex molecules. For example, its role in the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives provides insights into the compound's reactivity and the influence of non-covalent interactions on molecular stability (Akbar Ali et al., 2021).

Aplicaciones Científicas De Investigación

Application 1: Synthesis of Azo Derivatives

- Summary of Application: 4,6-Dihydroxy-2-methylpyrimidine (DHMP), a derivative of pyrimidines, was used to prepare three novel pyrimidine azo dyes through a diazo coupling reaction .

- Methods of Application: The chemical structures of these dyes were confirmed using FT-IR, proton and carbon NMR spectroscopy, liquid chromatography/mass spectrometry, and elemental microanalysis techniques . The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were investigated .

- Results or Outcomes: The dyes showed positive solvatochromism in chloroform and glacial acetic acid, and one showed more bathochromic shift . The UV–Vis absorption spectra of the dyes in different solvents did not show linear changes in maximum absorption wavelength values depending on solvent polarity .

Application 2: Synthesis of 2-Cyanopyrimidines

- Summary of Application: 4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine .

- Methods of Application: Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine in 56% yield .

- Results or Outcomes: Both methylthiopyrimidines were converted in two steps to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile, respectively, after oxidation to sulfones and displacement of the sulfinate group with KCN .

Application 3: Synthesis of Pyrithiobac-Sodium

- Summary of Application: 4,6-dimethoxy-2-methylsulphonylpyrimidine is a key intermediate for the synthesis of pyrithiobac-sodium, a selective herbicide for cotton plants .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4,6-dimethoxy-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQJAXMTUACMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452904 | |

| Record name | 4,6-Dimethoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxy-2-methylpyrimidine | |

CAS RN |

13566-48-8 | |

| Record name | 4,6-Dimethoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.